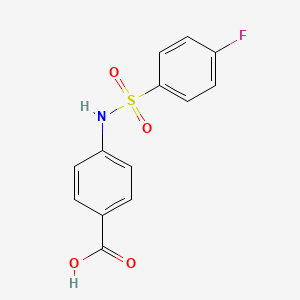

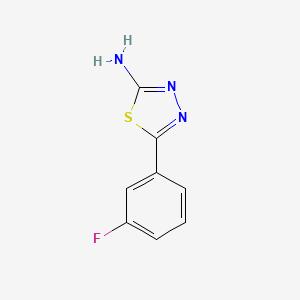

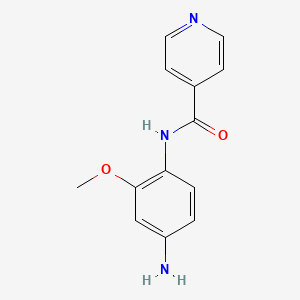

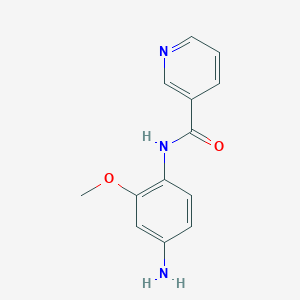

5-Benzyl-6-methylthiouracil

カタログ番号 B1331736

CAS番号:

36361-79-2

分子量: 232.3 g/mol

InChIキー: DNEXCHUDIUXJAZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

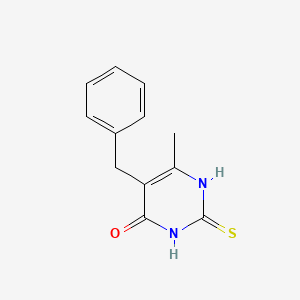

Methylthiouracil is an organosulfur compound used as an antithyroid preparation . It’s a thioamide, closely related to propylthiouracil . Benzylthiouracil is also an antithyroid preparation .

Synthesis Analysis

Methylthiouracil is prepared by condensation of ethyl acetoacetate with thiourea . Further work in this series shows that better activity was obtained by incorporation of a lipophilic side chain .Molecular Structure Analysis

The molecular formula of Methylthiouracil is C5H6N2OS . The IUPAC name is 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one .Physical And Chemical Properties Analysis

The average mass of Methylthiouracil is 142.18 Da . The predicted density is 1.4±0.1 g/cm3, and the index of refraction is 1.615 .科学的研究の応用

Application 3: Drug Interactions

- Results or Outcomes : For example, the therapeutic efficacy of Methylthiouracil can be decreased when used in combination with Acalabrutinib. The risk or severity of adverse effects can be increased when Acebutolol is combined with Methylthiouracil .

Application 4: Treatment of Hyperthyroidism

- Methods of Application : Methylthiouracil is administered orally to patients diagnosed with hyperthyroidism. The drug acts to decrease the formation of stored thyroid hormones .

- Results or Outcomes : While it is not used clinically in the United States, it has a similar mechanism of action and side effect profile to that of propylthiouracil .

Application 5: Drug Interactions

- Results or Outcomes : For example, the therapeutic efficacy of Methylthiouracil can be decreased when used in combination with Acalabrutinib. The risk or severity of adverse effects can be increased when Acebutolol is combined with Methylthiouracil .

Application 6: Synthesis of Nucleosides

特性

IUPAC Name |

5-benzyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-10(11(15)14-12(16)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEXCHUDIUXJAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=S)N1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189886 |

Source

|

| Record name | 5-Benzyl-6-methylthiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-6-methylthiouracil | |

CAS RN |

36361-79-2 |

Source

|

| Record name | 5-Benzyl-6-methylthiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036361792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzyl-6-methylthiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

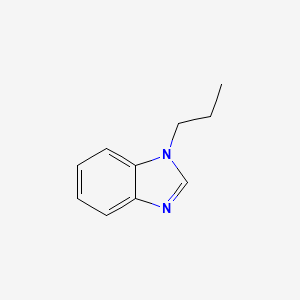

1-Propyl-1h-benzimidazole

7665-66-9

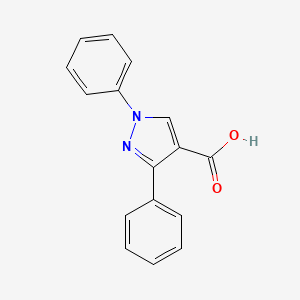

1,3-diphenyl-1H-pyrazole-4-carboxylic acid

77169-12-1

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

59565-52-5

![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)

![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1331667.png)

![2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B1331681.png)